molecular formula C10H12N4 B13068500 1-[(5-Methylpyridin-3-yl)methyl]-1H-pyrazol-3-amine

1-[(5-Methylpyridin-3-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13068500
M. Wt: 188.23 g/mol
InChI Key: BXDJBJPCCZPSDR-UHFFFAOYSA-N
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Description

1-[(5-Methylpyridin-3-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features both pyridine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Methylpyridin-3-yl)methyl]-1H-pyrazol-3-amine typically involves the condensation of 5-methylpyridin-3-ylmethanol with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and requires a solvent like ethanol or tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods: The process may include steps such as alkylation, cyclization, and purification to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Methylpyridin-3-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

Scientific Research Applications

1-[(5-Methylpyridin-3-yl)methyl]-1H-pyrazol-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(5-Methylpyridin-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

  • 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
  • 3-(Pyridin-3-ylamino)cyclohex-2-enone
  • (3,5-Dimethyl-1H-pyrazol-1-yl)methanol

Comparison: 1-[(5-Methylpyridin-3-yl)methyl]-1H-pyrazol-3-amine stands out due to its unique combination of pyridine and pyrazole rings, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and material science .

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

1-[(5-methylpyridin-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H12N4/c1-8-4-9(6-12-5-8)7-14-3-2-10(11)13-14/h2-6H,7H2,1H3,(H2,11,13)

InChI Key

BXDJBJPCCZPSDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)CN2C=CC(=N2)N

Origin of Product

United States

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